Product packaging for 3-(2,3-Dichlorophenoxy)azetidine(Cat. No.:CAS No. 1219948-72-7)

3-(2,3-Dichlorophenoxy)azetidine

Cat. No.: B1394665
CAS No.: 1219948-72-7
M. Wt: 218.08 g/mol
InChI Key: SORWUTJILOQVHX-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenoxy)azetidine is a specialized chemical compound with molecular formula C₉H₉Cl₂NO and molecular weight of 218.08 g/mol . This azetidine derivative features a dichlorophenoxy moiety attached to the azetidine ring system, creating a structurally unique compound for chemical biology and neuroscience research applications. This compound belongs to a class of azetidine derivatives that have demonstrated significant research value as modulators of cortical catecholaminergic neurotransmission . Researchers are investigating similar compounds for their potential to influence neurochemical pathways in experimental models, particularly those related to cognitive function and neurological disorders. The structural characteristics of this compound, including its chloro-substitutions on the phenoxy ring, contribute to its molecular interactions in biological systems. In research settings, this compound provides a valuable scaffold for studying molecular recognition events in neurological systems. While specific binding affinities for this exact compound require further characterization, related azetidine derivatives have shown activity in experimental models relevant to cognitive disorders and other neurological conditions . Researchers utilize this compound primarily as a chemical tool for investigating receptor-ligand interactions and signaling pathways in the central nervous system. Handling Notes: This product is intended for research purposes only and is not for human consumption or diagnostic use. Researchers should implement appropriate safety precautions when handling this compound, including the use of personal protective equipment and proper ventilation. Long-term storage should be in a cool, dry environment, and the compound should be protected from light and moisture to maintain stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO B1394665 3-(2,3-Dichlorophenoxy)azetidine CAS No. 1219948-72-7

Properties

IUPAC Name

3-(2,3-dichlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORWUTJILOQVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301500
Record name 3-(2,3-Dichlorophenoxy)azetidine
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Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219948-72-7
Record name 3-(2,3-Dichlorophenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dichlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601301500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2,3 Dichlorophenoxy Azetidine and Its Functionalized Analogues

Strategies for Azetidine (B1206935) Ring Construction

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, has garnered significant interest due to their presence in numerous natural products and pharmacologically active compounds. acs.org The inherent ring strain of the azetidine moiety, while making it a valuable synthetic building block, also presents a formidable challenge in its construction. rsc.org Modern synthetic chemistry has produced several elegant solutions to access these valuable scaffolds.

Ring Contraction Reactions

Ring contraction is a powerful, albeit less common, strategy for the synthesis of strained ring systems like azetidines. This approach typically involves the rearrangement of a larger, more readily available heterocyclic precursor.

A notable method involves a one-pot nucleophilic addition and subsequent ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgorganic-chemistry.org This process is initiated by the nucleophilic attack of an alcohol, phenol, or aniline (B41778) on the carbonyl group of the pyrrolidinone. The subsequent cleavage of the N–C(O) bond generates an intermediate that contains a γ-positioned amide anion and an α-bromocarbonyl group. rsc.org This intermediate then undergoes an intramolecular SN2 cyclization, displacing the bromide to form the α-carbonylated azetidine ring. acs.orgrsc.org The reaction is versatile, allowing for the incorporation of various nucleophiles, and the α-bromo N-sulfonylpyrrolidinone precursors can be readily synthesized from inexpensive N-sulfonyl-2-pyrrolidinone derivatives. acs.orgorganic-chemistry.org

Table 1: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones acs.orgrsc.org
PrecursorNucleophileKey Reagents/ConditionsProduct Type
α-bromo N-sulfonylpyrrolidinoneAlcohols, Phenols, AnilinesK₂CO₃, MeCN/MeOH, 60 °Cα-carbonylated N-sulfonylazetidine

More recently, photomediated ring contraction has emerged as another innovative approach. For instance, saturated heterocycles like N-substituted piperidines can undergo ring contraction to form functionalized cyclopentanes upon irradiation with visible light. nih.gov While this specific example yields a carbocycle, the underlying principle of photochemical rearrangement offers a potential pathway for developing new ring contraction strategies for N-heterocycles.

Cycloaddition Reactions

Cycloaddition reactions, which form a cyclic product by bringing together two or more unsaturated molecules, are among the most efficient methods for constructing rings. For azetidine synthesis, [2+2] cycloadditions are particularly prominent.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and atom-economical routes to functionalized azetidines. rsc.orgrsc.orgresearchgate.net The reaction is typically initiated by the photoexcitation of the imine component, which then reacts with the ground-state alkene. rsc.org

However, the practical application of this reaction has been hampered by several challenges. A primary issue is the rapid E/Z isomerization of excited acyclic imines, which provides a non-productive relaxation pathway that competes with the desired cycloaddition. rsc.orgresearchgate.net Consequently, many successful examples have historically relied on cyclic imines, where this isomerization is suppressed. rsc.org

Recent advancements have focused on overcoming these limitations, particularly through the use of visible-light photocatalysis. nih.govspringernature.com This modern approach utilizes a photocatalyst that, upon absorbing visible light, can activate a substrate via a triplet energy transfer mechanism. nih.govresearchgate.net This strategy has been successfully applied to intermolecular aza Paternò-Büchi reactions using oxime derivatives, such as 2-isoxazoline-3-carboxylates, as the imine equivalent. nih.gov These reactions proceed under mild conditions and exhibit a broad substrate scope, yielding highly functionalized azetidines that can be further modified. nih.govresearchgate.net The success of these reactions can be enhanced by matching the frontier molecular orbital energies of the alkene and the oxime, which promotes the desired cycloaddition over competing pathways like alkene dimerization. nih.gov

Table 2: Key Features of Modern Aza-Paternò-Büchi Reactions
MethodImine ComponentAlkene ComponentKey Conditions/CatalystAdvantage
UV Light IrradiationCyclic Imines (e.g., azauracils) researchgate.netresearchgate.netVarious AlkenesUV LightPrevents E/Z isomerization
Visible-Light PhotocatalysisOximes (e.g., 2-isoxazoline-3-carboxylates) nih.govresearchgate.netVarious AlkenesIridium or other photosensitizersMild conditions, broad scope
Visible-Light PhotocatalysisAcyclic Oximes nih.govchemrxiv.orgElectron-rich alkenesTriplet energy transfer catalystOvercomes limitations of acyclic imines

Palladium catalysis is a cornerstone of modern organic synthesis, and it plays a significant role in the chemistry of nitrogen heterocycles. While palladium-catalyzed reactions are used to functionalize azetidines or synthesize larger ring systems from them, its direct application in forming the azetidine ring via [2+2] cycloaddition is less documented than photochemical methods. acs.orgacs.org For instance, palladium catalysts have been used in the cycloaddition of azetidines with isothiocyanates or carbodiimides, leading to ring expansion. acs.orgacs.org

However, other transition metals have been shown to catalyze [2+2] cycloadditions to form azetidines. A notable example is the silver-catalyzed cycloaddition of imines to methylenecyclopropane (B1220202) derivatives, which produces 2-alkoxyazetidines. organic-chemistry.org These products are versatile synthetic intermediates. While not a palladium-catalyzed process for ring formation, this highlights the broader utility of transition metal catalysis in constructing the azetidine scaffold via cycloaddition pathways.

Intramolecular Amination and Cyclization Reactions

Intramolecular reactions that form a C–N bond are a fundamental strategy for synthesizing cyclic amines. Modern methods have focused on achieving this transformation directly from unactivated C–H bonds, representing a highly efficient and step-economical approach.

Direct intramolecular C(sp³)–H amination has emerged as a powerful tool for accessing azacycles, including azetidines, without the need for pre-functionalized substrates. rsc.orgresearchgate.net This strategy forges the key C–N bond by activating a typically inert C–H bond.

A highly effective method employs palladium catalysis to mediate the intramolecular amination of unactivated γ C(sp³)–H bonds. organic-chemistry.org In this approach, an amine substrate is protected with a picolinamide (B142947) (PA) directing group. The palladium catalyst, guided by the picolinamide group, selectively activates a C–H bond at the γ-position to the nitrogen atom, leading to the formation of the four-membered azetidine ring. This method is valued for its predictable selectivity, use of relatively low catalyst loadings, and reliance on inexpensive reagents. organic-chemistry.org The reaction provides a direct route to azetidines, pyrrolidines, and other saturated N-heterocycles from simple amine precursors.

Table 3: Palladium-Catalyzed Intramolecular C(sp³)–H Amination organic-chemistry.org
SubstrateCatalyst SystemKey FeatureProduct
Picolinamide (PA) protected aminePd(OAc)₂, OxidantDirecting group-assisted γ-C-H activationAzetidine

Another approach involves the intramolecular aminolysis of epoxides. For example, La(OTf)₃ has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, selectively attacking the C3 position to yield 3-hydroxyazetidine derivatives. nih.govelsevierpure.com This reaction proceeds in high yields and tolerates a variety of functional groups. nih.gov

Regioselective Intramolecular Aminolysis of Epoxy Amines

One effective strategy for constructing the azetidine ring is through the intramolecular aminolysis of epoxy amines. This method involves a ring-closing reaction where a nitrogen atom attacks one of the carbon atoms of an epoxide within the same molecule. The regioselectivity of this attack—whether it targets the C3 or C4 position of the epoxide—is crucial for determining the final product.

Recent research has demonstrated that using a lanthanum triflate (La(OTf)₃) catalyst can direct this cyclization process. frontiersin.orgnih.govelsevierpure.com Specifically, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds with high regioselectivity to afford azetidines. nih.govfrontiersin.org This reaction has been shown to be tolerant of various functional groups, which is a significant advantage for synthesizing complex molecules. frontiersin.orgfrontiersin.org For instance, the reaction proceeds in high yields even with substrates containing acid-sensitive or Lewis basic groups. nih.govelsevierpure.com

The choice of solvent and reaction conditions is critical. Studies have found that refluxing in 1,2-dichloroethane (B1671644) (DCE) provides high yields of the desired azetidine product. nih.govfrontiersin.org While this method has not been specifically documented for producing 3-phenoxy substituted azetidines, its tolerance for different functional groups suggests it could be a viable pathway for precursors containing a dichlorophenoxy moiety.

Table 1: La(OTf)₃-Catalyzed Azetidine Synthesis from a cis-3,4-Epoxy Amine nih.govfrontiersin.org

Entry Solvent Yield of Azetidine
1 DCE 81%

Data represents a model reaction and illustrates the efficiency of the catalytic system.

Kulinkovich-Type Coupling Methods

The Kulinkovich reaction and its variations are powerful tools in organic synthesis, primarily for the preparation of cyclopropanols and cyclopropylamines. organic-chemistry.orgorganic-chemistry.org The reaction typically involves the treatment of an ester or a nitrile with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.org The process proceeds through a titanacyclopropane intermediate. organic-chemistry.orgorganic-chemistry.org

While the Kulinkovich-Szymoniak modification is specifically designed for synthesizing primary cyclopropylamines from nitriles, organic-chemistry.org the application of Kulinkovich-type reactions for the direct synthesis of the azetidine ring is not a commonly reported method in the literature. These methods are fundamentally designed for three-membered ring formation. Therefore, their direct applicability to the synthesis of four-membered azetidine scaffolds like 3-(2,3-Dichlorophenoxy)azetidine is not established.

Synthesis from Schiff Bases and Related Precursors

Schiff bases, or imines, are versatile intermediates in organic synthesis, often used in the preparation of nitrogen-containing heterocycles. semanticscholar.orgresearchgate.net They are typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.govnih.gov

One of the most prominent reactions involving Schiff bases for the synthesis of a four-membered ring is the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form a β-lactam (an azetidin-2-one). researchgate.netresearchgate.net While this method does not directly yield an azetidine, the resulting β-lactam can be a precursor to more complex azetidine derivatives through further chemical modifications. The synthesis of azetidin-2-ones from Schiff bases is a well-established and widely used method. researchgate.netscripps.edu The reaction can be carried out by treating the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine.

Table 2: General Synthesis of Azetidin-2-ones from Schiff Bases

Reactant 1 (Schiff Base) Reactant 2 Base Product

This table represents a generalized synthetic scheme.

Use of Ketenes as Intermediates in Azetidin-2-one (B1220530) Synthesis

Ketenes are highly reactive compounds with the general structure R₂C=C=O and are key intermediates in the synthesis of β-lactams (azetidin-2-ones) via the Staudinger reaction. wikipedia.orgutexas.edu Due to their instability, ketenes are typically generated in situ from precursors like acyl chlorides (by treatment with a tertiary amine) or from α-diazoketones through the Wolff rearrangement. utexas.edunih.gov

The [2+2] cycloaddition between a ketene and an imine (Schiff base) is a powerful method for constructing the azetidin-2-one ring. researchgate.netutexas.edu The stereochemistry of the resulting β-lactam is a critical aspect of this synthesis, and it can often be controlled by the geometry of the starting imine and the substituents on the ketene. researchgate.net For example, changing the protecting group on a glyoxylic acid-derived ketene has been shown to switch the diastereoselectivity of the final product from cis to trans. researchgate.net This method provides a reliable route to the azetidin-2-one core, which can then be subjected to further functionalization.

Stereoselective Synthesis of Azetidine Scaffolds

Creating specific stereoisomers of substituted azetidines is crucial for their application in medicinal chemistry. Several stereoselective strategies have been developed to control the three-dimensional arrangement of substituents on the azetidine ring.

One approach involves the synthesis of chiral azetidin-3-ones, which serve as versatile building blocks for further elaboration. A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess. These azetidin-3-ones can then be converted into a variety of functionalized azetidines.

Another strategy is the use of organocatalysis in multi-component reactions to construct complex spirocyclic systems that include an azetidine ring. researchgate.net These methods allow for the creation of multiple stereocenters in a single, efficient step. While not directly applied to this compound, these methodologies highlight the advanced techniques available for controlling the stereochemistry of azetidine-containing molecules.

Functionalization Strategies for the Azetidine Core

The synthesis of functionalized azetidines can be achieved by introducing the desired functional groups either before or after the formation of the heterocyclic ring.

Post-Cyclization Derivatization

Post-cyclization derivatization is a flexible approach where a core azetidine scaffold is first synthesized and then modified. This strategy is particularly useful when the desired functional groups are not compatible with the conditions required for ring formation.

Azetidin-3-ones are excellent substrates for this type of functionalization. The ketone group can be readily transformed into other functionalities, such as an alcohol (by reduction) or an amine, allowing for the introduction of a wide range of substituents at the C3 position. For a compound like this compound, a potential route could involve the synthesis of an N-protected azetidin-3-ol, followed by a Williamson ether synthesis or a Mitsunobu reaction with 2,3-dichlorophenol (B42519) to install the desired phenoxy group. This late-stage introduction of the side chain is a common and powerful strategy in the synthesis of complex molecules.

Directed C-H Arylation for C3-Functionalization

The functionalization of saturated heterocycles is a cornerstone of medicinal chemistry, and the direct arylation of C-H bonds represents a highly efficient strategy. For azetidines, achieving regioselectivity at the C3 position is a synthetic challenge that can be addressed through directed C-H activation. This approach utilizes a directing group (DG) covalently attached to the azetidine nitrogen, which positions a transition metal catalyst in proximity to the targeted C-H bond, facilitating its cleavage and subsequent arylation.

Palladium catalysis is a prominent method for such transformations. nih.govacs.org The process typically involves a Pd(II) catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), which coordinates to the directing group and activates a specific C(sp³)–H bond. acs.org While direct examples on the this compound core are not prevalent in the literature, the principles are well-established in related N-heterocycles. For instance, the functionalization of proline and pyrrolidine (B122466) derivatives at the C3 position has been successfully achieved using an aminoquinoline directing group. acs.org This reaction proceeds stereospecifically to yield cis-2,3-disubstituted pyrrolidines.

In more complex systems, such as pentacyclic triterpenoids, picolinamide has been employed as an effective directing group for the palladium-catalyzed C(sp³)-H arylation with iodoarenes, demonstrating the robustness of this strategy for late-stage functionalization. nih.govacs.orgresearchgate.net The reaction conditions often involve a palladium source, a copper co-catalyst (e.g., CuBr₂), and a base like Cesium acetate (CsOAc). nih.gov The choice of arylating agent, typically an aryl iodide, and the electronic nature of its substituents can influence reaction yields. nih.gov A potential side reaction in these systems is intramolecular C-H amination, leading to the formation of a new azetidine ring, a process that becomes more significant with electron-deficient iodoarenes. nih.govacs.orgresearchgate.net

Table 1: Representative Conditions for Directed C-H Arylation

Component Role Example Reagent
Substrate Molecule to be functionalized N-DG-Azetidine
Directing Group (DG) Controls regioselectivity Picolinamide, Aminoquinoline
Catalyst Facilitates C-H activation Palladium(II) acetate (Pd(OAc)₂)
Arylating Agent Source of the aryl group Iodoarenes (e.g., 4-iodotoluene)
Base Activates catalyst/substrate Cesium acetate (CsOAc), Silver acetate (AgOAc)

This methodology offers a powerful, albeit indirect, route to C3-functionalized azetidines that could be applied to precursors of this compound.

Photochemical Modifications of Azetidine-2-carboxylic Acids

Photochemical reactions provide a unique avenue for accessing complex molecular architectures that are often difficult to obtain through traditional thermal methods. researchgate.net For azetidine synthesis, the visible-light-mediated aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, has emerged as a powerful and atom-economical strategy. researchgate.netbohrium.comnih.gov This approach is particularly valuable for creating densely functionalized azetidines. nih.gov

The reaction is typically enabled by a photocatalyst, such as an iridium-based complex, that absorbs visible light and transfers energy to one of the reactants, promoting it to an excited state and initiating the cycloaddition. researchgate.net This method has been successfully applied to the synthesis of a variety of azetidines with diverse substitution patterns and stereochemistry. bohrium.comnih.gov

Crucially, the azetidine products synthesized via photochemical means can undergo further modifications. For example, specific functional groups on the azetidine ring can be manipulated to yield derivatives like unprotected azetidines or azetidine-2-carboxylic acid. researchgate.net Azetidine-2-carboxylic acid is a non-proteinogenic amino acid and a homologue of proline, which can be synthesized through various routes, including the cyclization of γ-amino-α-chlorobutyric acid. wikipedia.org The photochemical synthesis of complex azetidines, which can then be converted to azetidine-2-carboxylic acid derivatives, highlights the versatility of this approach in generating valuable building blocks. researchgate.net

Synthetic Approaches for Incorporating the Dichlorophenoxy Moiety onto the Azetidine Scaffold

The synthesis of the target compound, this compound, most logically proceeds by forming the ether linkage between a pre-formed azetidine ring and the dichlorophenol moiety. The key intermediate for this strategy is a 3-hydroxyazetidine derivative, where the nitrogen is protected by a suitable group (e.g., benzyl, Boc).

The synthesis of the azetidine ring itself can be accomplished through several established methods. A common approach is the intramolecular cyclization of a 1,3-amino alcohol or a 1,3-haloamine. researchgate.net For instance, N-benzyl-3-hydroxyazetidine can be prepared via an industry-oriented ring-closure reaction, providing a practical route to this key intermediate. nih.gov Another classic method involves the reaction of epichlorohydrin (B41342) with a primary amine, followed by intramolecular cyclization. nih.gov

Once the N-protected 3-hydroxyazetidine is obtained, the 2,3-dichlorophenoxy group can be introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group of the azetidine with a base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an appropriate aryl halide or, more favorably, reacts with 2,3-dichlorophenol under conditions that promote ether formation.

Alternative strategies could involve the reaction of a 3-haloazetidine derivative with 2,3-dichlorophenol in the presence of a base. The synthesis of various substituted azetidines, including 3-arylazetidines via Hiyama cross-coupling and 3,3-dichloroazetidines, demonstrates the broad synthetic accessibility of functionalized azetidine scaffolds that can serve as precursors. nih.govorganic-chemistry.org

Table 2: Proposed Synthesis of this compound

Step Reaction Type Reactant 1 Reactant 2 Key Intermediate/Product
1 Azetidine Formation Epichlorohydrin Benzylamine N-Benzyl-3-hydroxyazetidine
2 Williamson Ether Synthesis N-Benzyl-3-hydroxyazetidine 2,3-Dichlorophenol N-Benzyl-3-(2,3-dichlorophenoxy)azetidine

Scalability and Practicality Considerations in Azetidine Synthesis

The transition of a synthetic route from laboratory scale to industrial production necessitates careful consideration of its scalability, cost-effectiveness, and practicality. nih.gov While azetidines are valuable scaffolds, their synthesis can be challenging, which has sometimes limited their broader application. bohrium.comnih.gov

Recent advancements have focused on developing scalable and robust methods. For example, a general, three-step approach to chiral C2-substituted azetidines starting from inexpensive materials has been shown to be effective on a gram-scale, yielding significant quantities of the desired product with a single purification step. acs.org Similarly, the practical synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine for the production of an oral carbapenem, L-084, was established using an industry-oriented azetidine ring-closure to produce N-benzyl-3-hydroxyazetidine as a key intermediate. nih.gov

Furthermore, the adoption of modern chemical technologies like continuous-flow synthesis offers significant advantages over traditional batch processing. Flow chemistry can lead to higher yields, shorter reaction times, and improved safety by minimizing the handling of hazardous reagents and intermediates. nih.gov A domino synthesis of azetidinium salts has been successfully scaled up using a continuous-flow protocol, demonstrating the flexibility and efficiency of this approach. nih.gov Photochemical methods, such as the visible-light-mediated aza Paternò-Büchi reaction, have also been highlighted for their scalability and utility in producing azetidine-based materials, further expanding the toolkit for their practical synthesis. nih.gov

Mechanistic Investigations and Reaction Pathway Elucidation in Azetidine Chemistry

Mechanistic Studies of Azetidine (B1206935) Ring Formation Reactions

The construction of the azetidine ring is a pivotal step in the synthesis of molecules like 3-(2,3-Dichlorophenoxy)azetidine. Understanding the mechanisms of these formation reactions is crucial for controlling the yield, regioselectivity, and stereoselectivity of the final product. Key methodologies for forming the azetidine ring include cycloaddition reactions and intramolecular amination processes.

Role of Catalysis in Cycloaddition and Amination Processes

Catalysis plays an indispensable role in modern synthetic strategies for azetidine ring formation, offering pathways that are often more efficient and selective than uncatalyzed reactions. Both metal-based and organocatalytic systems have been developed to facilitate these transformations.

In the realm of cycloaddition reactions , particularly [2+2] cycloadditions, photocatalysis has emerged as a powerful tool. For instance, an iridium(III) photocatalyst has been utilized to activate 2-isoxazoline-3-carboxylates for an aza-Paterno-Büchi reaction with alkenes. rsc.org Mechanistic studies indicate that the reaction proceeds through a triplet energy transfer from the photoexcited iridium catalyst to the isoxazoline, generating a reactive triplet state that undergoes cycloaddition. rsc.org The singlet excited state was found to be unreactive in this transformation. rsc.org

Intramolecular amination represents another significant route to azetidines. Palladium(II) catalysis has been successfully employed for the intramolecular γ-C(sp³)–H amination to construct functionalized azetidines. rsc.org The mechanism involves the generation of an octahedral Pd(IV) species, which, after displacement of a tosylate anion, undergoes intramolecular cyclization to form the azetidine ring. rsc.org Tantalum catalysts have also been utilized in hydroaminoalkylation reactions, where an intermediate undergoes cyclization to yield the azetidine. rsc.org Furthermore, lanthanoid(III) triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines. nih.gov

The table below summarizes key catalytic systems employed in azetidine ring formation.

Catalytic SystemReaction TypeMechanistic Role of Catalyst
Iridium(III) photocatalyst[2+2] PhotocycloadditionTriplet energy transfer to activate substrate
Palladium(II)Intramolecular C(sp³)–H AminationPromotes reductive elimination from a Pd(IV) intermediate
Titanium(IV)Intermolecular CouplingMediates Kulinkovich-type pathway
Yttrium(III) triflate[3+1] CycloadditionCoordinates with dicarboxylate to generate azomethine ylide
Lanthanum(III) triflateIntramolecular AminolysisActivates epoxide for regioselective ring-opening
Binuclear Zinc-Azetidine ComplexMichael AdditionProvides rigid scaffold for enhanced enantioselectivity

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms often hinges on the identification and characterization of transient intermediates. In azetidine synthesis, various intermediates have been proposed and, in some cases, spectroscopically observed.

During the palladium-catalyzed C-H amination, an amino-alkyl-Pd(IV) species is a key intermediate that precedes the reductive elimination step to form the azetidine ring. rsc.org In a different approach involving the reaction of aziridines with isocyanides catalyzed by Y(OTf)₃, an azomethine ylide is generated as a crucial intermediate following the cleavage of a C-C bond in the aziridine. rsc.org This ylide then undergoes a Ugi-type nucleophilic attack by the isocyanide to form a nitrilium intermediate, which subsequently cyclizes to the azetidine. rsc.org

The formation of a bicyclic aziridinium ion has been proposed as an intermediate in the synthesis of 3-alkoxyazetidines from 3-bromoazetidine. rsc.org This intermediate is then susceptible to alcoholysis, leading to the final product. rsc.org In photochemical routes, such as the Norrish-Yang cyclization, a 1,4-biradical is formed after a 1,5-hydrogen abstraction, which then closes to form the azetidine ring. beilstein-journals.org

Understanding Factors Governing Regioselectivity and Stereoselectivity

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. In the context of azetidine synthesis, these factors are influenced by the choice of catalyst, substrate structure, and reaction conditions.

Regioselectivity is a critical consideration in the ring-opening of unsymmetrically substituted aziridines or epoxides to form azetidines. For instance, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds with high regioselectivity to afford azetidines. nih.gov The regioselectivity in nucleophilic ring-opening reactions of unsymmetrical azetidines is heavily dependent on the electronic and steric nature of the substituents. magtech.com.cn Nucleophiles tend to attack carbon atoms adjacent to the nitrogen that are attached to electron-withdrawing or conjugating groups like aryl or carbonyl functionalities. magtech.com.cn

Stereoselectivity is often dictated by the catalyst or chiral auxiliaries employed. Chiral binuclear zinc-azetidine catalysts have demonstrated high enantioselectivity in Michael additions by providing a rigid catalytic pocket. rsc.org The synthesis of chiral azetidin-3-ones has been achieved with excellent enantiomeric excess using gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, where the chirality is derived from a t-butanesulfinamide auxiliary. nih.gov In the rearrangement of bicyclic methyleneaziridines to azetidin-3-ones, the axial chirality of an allene precursor is effectively transferred to central chirality in the product with high diastereocontrol. nih.gov

Reactivity Profiles of the Azetidine Ring System

The reactivity of the azetidine ring is largely dictated by its inherent strain, which makes it susceptible to various transformations that are not as facile in larger, less strained heterocyclic systems. rsc.orgresearchwithrutgers.com

Analysis of Strain-Driven Transformations

The ring strain of approximately 25.4 kcal/mol is a key driving force for many reactions involving azetidines. rsc.org This strain energy, intermediate between that of aziridines and pyrrolidines, allows for controlled ring-opening reactions under specific conditions. rsc.orgresearchwithrutgers.com This concept is utilized in "build and release" strategies, where the azetidine ring is first constructed and then selectively opened to introduce new functional groups, facilitated by the release of ring strain. beilstein-journals.org

Strain-release-driven anion relay sequences have been developed for the modular synthesis of substituted azetidines. bris.ac.uk The ring-opening of azabicyclo[1.1.0]butane, a highly strained precursor, can drive the equilibrium of a Brook rearrangement to form functionalized azetidines. bris.ac.uk

Exploration of Bond Cleavage Pathways (e.g., σ-N–C bond cleavage)

The cleavage of the σ-N–C bond is a characteristic reaction of the azetidine ring, providing a versatile pathway for further functionalization. rsc.org This cleavage can be initiated by various reagents and conditions.

A transition-metal-free method for the selective C-N σ bond cleavage in N-acylazetidines has been developed using an electride derived from sodium dispersions and 15-crown-5. mdpi.com The significant ring strain of the four-membered ring is the likely driving force for this cleavage, as less strained cyclic amides and acyclic amides are stable under the same conditions. mdpi.com

Nucleophilic ring-opening is a major pathway for azetidine functionalization. magtech.com.cn These reactions often require activation of the azetidine ring, for example, by a Lewis acid or by quaternization of the nitrogen atom. magtech.com.cn The regioselectivity of the C-N bond cleavage is influenced by the substituents on the ring. magtech.com.cn For instance, in azetidines with 2-unsaturated substituents, the C-N bond adjacent to the unsaturated group is more susceptible to cleavage due to stabilization of the transition state or intermediate through conjugation. magtech.com.cn

The table below provides examples of reagents that promote σ-N–C bond cleavage in azetidines.

Reagent/ConditionType of AzetidineMechanistic Aspect
Sodium/15-crown-5N-acylazetidinesSingle-electron transfer promoting C-N cleavage
Lewis AcidsGeneral AzetidinesActivation of the ring towards nucleophilic attack
Acyl Halides/Chiral H-bond donor catalyst3-Substituted AzetidinesEnantioselective ring-opening
Thiols/Chiral Phosphoric AcidGeneral AzetidinesEnantioselective desymmetrization via ring-opening

Influence of Substituents on Ring Opening and Functionalization

The reactivity of the azetidine ring in "this compound" is profoundly influenced by the nature and position of its substituents. The inherent ring strain of the four-membered heterocycle (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions, a process that can be modulated by electronic and steric factors of attached groups. rsc.orgresearchgate.net Substituents on the azetidine nitrogen and the phenoxy ring dictate the pathways for both ring-opening and functionalization reactions.

Influence of N-Substituents

The substituent on the azetidine nitrogen is critical for controlling the ring's stability and reactivity. Azetidines are generally stable but require activation to undergo ring-opening, often by protonation or alkylation to form an azetidinium ion, which significantly enhances the electrophilicity of the ring carbons. magtech.com.cnbohrium.com

Electron-Withdrawing Groups (EWGs): Groups such as tert-butoxycarbonyl (Boc) or sulfonyl groups decrease the basicity and nucleophilicity of the nitrogen atom. While this stabilizes the ring against certain reactions, it can also activate the C-N bonds toward cleavage. nih.govutwente.nl For instance, an N-Boc group facilitates regioselective α-lithiation and subsequent functionalization at the C2 position. nih.gov In the context of ring-opening, EWGs on the nitrogen can make it a better leaving group upon activation, promoting nucleophilic attack.

Electron-Donating Groups (EDGs): Alkyl or benzyl groups on the nitrogen increase its basicity. nih.gov This can enhance the nitrogen's ability to be protonated or alkylated, forming the reactive azetidinium intermediate. However, the stability of this intermediate and the subsequent reaction pathway can be affected by the steric bulk of the EDG. nih.gov

Studies on N-substituted aryl azetidines have shown that the electronic properties of the N-aryl substituent impact stability. Azetidines linked to conjugated heteroaryls exhibit enhanced chemical stability in acidic conditions compared to non-conjugated analogues. nih.gov This is attributed to the delocalization of the nitrogen's lone pair, which reduces its basicity and the propensity for protonation-driven decomposition.

Table 1: Influence of N-Aryl Substituent on Azetidine Stability at pH 1.8
N-SubstituentCalculated pKa (Azetidine N)Aqueous Half-Life (T1/2) at pH 1.8
3-Pyridyl-1.83.8 hours
2-Pyridyl (Conjugated)-4.1Stable
4-Pyridyl (Conjugated)-4.2Stable

Data adapted from a study on N-substituted azetidines, illustrating the enhanced stability provided by conjugated systems. nih.gov

Influence of the 3-(2,3-Dichlorophenoxy) Substituent

The 3-(2,3-Dichlorophenoxy) group exerts significant electronic and steric influence on the reactivity of the azetidine ring.

Electronic Effects: The two chlorine atoms are strong electron-withdrawing groups. Their inductive effect (-I) deactivates the aromatic ring toward electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAr). lumenlearning.commasterorganicchemistry.com More importantly, this electron withdrawal is transmitted through the ether oxygen to the C3 carbon of the azetidine ring. This inductive pull can influence the regioselectivity of nucleophilic ring-opening of the corresponding azetidinium ion. The reaction is generally an S_N2 process, and the regioselectivity is a balance between electronic and steric factors. magtech.com.cnnih.gov

Steric Effects: The bulky dichlorophenoxy group at C3 can sterically hinder a nucleophile's approach to the adjacent C2 and C4 positions. In nucleophilic ring-opening reactions of azetidinium ions, attack often occurs at the less sterically hindered carbon. magtech.com.cn Therefore, a nucleophile might preferentially attack the C4 position over the C2 position in a 3-substituted azetidine.

Regioselectivity of Ring Opening: The cleavage of the C-N bond in unsymmetrical azetidinium ions is highly dependent on the substitution pattern. magtech.com.cn For a 3-substituted azetidine, nucleophilic attack can occur at either C2 or C4. The presence of the electronegative oxygen atom of the phenoxy group at C3 will electronically influence the adjacent carbons. DFT calculations and experimental results have shown that for N-alkoxycarbonyl azetidiniums, an alkyl group at C2 directs nucleophilic attack to C4, whereas an electron-withdrawing group at C2 directs the attack to the C2 position. bohrium.com While specific data for the 3-(2,3-Dichlorophenoxy) group is not detailed, its electron-withdrawing nature is a key factor in determining the most electrophilic site for nucleophilic attack.

Table 2: Regioselectivity in the Ring-Opening of N-Benzhydryl-2-substituted Azetidinium Ions with NaN3
C2-SubstituentYield (%)Ratio of Attack (C4:C2)
-CN850:100
-CO2Et9015:85
-Ph8550:50
-CH380100:0

This table demonstrates how the electronic nature of a C2 substituent dictates the site of nucleophilic attack in azetidinium ions, providing a model for predicting the influence of substituents in other positions. magtech.com.cn

Functionalization Pathways

Substituents guide the functionalization of the "this compound" molecule through several pathways:

N-Functionalization: The azetidine nitrogen can be functionalized via alkylation, acylation, or arylation, with the reaction outcome influenced by the existing N-substituent (if any).

C-Functionalization via Ring Opening: As discussed, acid- or Lewis acid-catalyzed ring-opening with a nucleophile is a primary method for functionalization, yielding γ-substituted propylamines. The regioselectivity of this process is controlled by the interplay of steric and electronic effects of all substituents. researchgate.netorganic-chemistry.org

Functionalization with Retention of the Ring: It is possible to achieve functionalization at the C2 position via α-lithiation, particularly when the nitrogen is protected with an appropriate EWG like a Boc group. nih.gov

Advanced Analytical Techniques for Structural Characterization of 3 2,3 Dichlorophenoxy Azetidine and Its Analogues

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of organic compounds. By examining the interaction of molecules with electromagnetic radiation, detailed information about the chemical environment of atoms and the nature of chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for confirming the constitution of 3-(2,3-dichlorophenoxy)azetidine.

¹H-NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, their relative numbers, and their neighboring protons. For this compound, distinct signals would be expected for the protons of the azetidine (B1206935) ring and the aromatic ring. The chemical shifts (δ) are influenced by the electron density around the proton. libretexts.orglibretexts.org Protons attached to the azetidine ring would appear in the aliphatic region, while the aromatic protons would be found further downfield. The protons on the carbons adjacent to the nitrogen and oxygen atoms would be deshielded and thus shifted to a higher ppm value. libretexts.org Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the molecule.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. libretexts.orgyoutube.com The chemical shift range for ¹³C is much larger than for ¹H, which often allows for the resolution of all carbon signals. libretexts.org The carbon atoms of the azetidine ring, the aromatic ring, and the carbon attached to the oxygen and chlorine atoms would all have characteristic chemical shifts. Carbons bonded to electronegative atoms like oxygen, nitrogen, and chlorine are typically shifted downfield. libretexts.org

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H-NMR Chemical Shift (ppm) Predicted ¹³C-NMR Chemical Shift (ppm)
Azetidine CH₂ (adjacent to NH)3.5 - 4.545 - 55
Azetidine CH (adjacent to O)4.8 - 5.570 - 80
Aromatic CH6.8 - 7.5115 - 135
Aromatic C-ClNot Applicable125 - 140
Aromatic C-ONot Applicable150 - 160

Note: These are estimated ranges based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule. maricopa.edu For this compound, characteristic absorption bands would be expected for the N-H bond of the secondary amine in the azetidine ring, the C-N bond, the C-O ether linkage, the aromatic C=C bonds, and the C-Cl bonds. maricopa.eduresearchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-O Stretch (aryl ether)1200 - 1260Strong
C-N Stretch1020 - 1250Medium
C-Cl Stretch600 - 800Strong

Note: The exact positions and intensities of the bands can be influenced by the molecular environment. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.ukyoutube.com For this compound, the molecular ion peak [M]⁺ would be observed, and its mass would correspond to the molecular weight of the compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately two-thirds the intensity of the M peak. chemguide.co.uk

Predicted mass spectrometry data for the hydrochloride salt of this compound suggests a monoisotopic mass of 217.00612 Da for the free base. uni.lu Common fragmentation pathways for ethers can involve cleavage of the C-O bond. libretexts.org For this compound, fragmentation could involve the loss of the dichlorophenoxy group or cleavage of the azetidine ring.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M+H]⁺218.01340
[M+Na]⁺239.99534
[M]⁺217.00557

Source: PubChem. uni.lu These are predicted values for the protonated, sodiated, and molecular ions of the free base.

X-ray Crystallography for Determination of Absolute Stereochemistry and Molecular Conformation

While spectroscopic methods provide valuable information about the connectivity of atoms, X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique can unambiguously establish the absolute stereochemistry and molecular conformation of this compound, provided a suitable single crystal can be grown. The diffraction pattern of X-rays passing through the crystal lattice allows for the calculation of the electron density map of the molecule, revealing the exact positions of all atoms in space. researchgate.netnih.gov This would definitively confirm the substitution pattern on the aromatic ring and the conformation of the azetidine ring.

Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC)

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. For this compound, an HPLC method would be developed to separate it from any starting materials, by-products, or degradation products.

A typical HPLC system consists of a stationary phase (a column packed with a solid material) and a mobile phase (a solvent or mixture of solvents) that is pumped through the column under high pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. By using a suitable column (e.g., a C18 reversed-phase column) and optimizing the mobile phase composition, a sharp, symmetrical peak for this compound can be obtained. The purity of the sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is commonly used for the analysis of aromatic compounds like this compound.

Computational Chemistry and Theoretical Modeling of Azetidine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 3-(2,3-Dichlorophenoxy)azetidine. These methods, such as Density Functional Theory (DFT), provide insights into molecular orbitals, charge distribution, and energetic properties that govern chemical behavior. cuny.edu

Frontier Molecular Orbital (FMO) Analysis in Cycloaddition Reactions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the feasibility and outcome of chemical reactions, particularly cycloadditions which are a common method for synthesizing azetidine (B1206935) rings. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org

In the context of synthesizing azetidine derivatives through [2+2] photocycloaddition reactions, such as the aza Paternò-Büchi reaction, matching the frontier molecular orbital energies of the reacting species is crucial. nih.govresearchgate.net For instance, the reaction between an imine and an alkene to form an azetidine is facilitated when the energy gap between the HOMO of the alkene and the LUMO of the imine (or vice versa) is minimized. chemrxiv.org Computational models can calculate these orbital energies, allowing for the prediction of successful reactant pairings. mit.edu

For a hypothetical cycloaddition reaction to form a precursor to this compound, FMO analysis would be critical. The dichlorophenoxy group, being electron-withdrawing, would influence the energy of the frontier orbitals of the phenoxy-containing reactant.

Table 1: Hypothetical Frontier Molecular Orbital Energies for a [2+2] Cycloaddition

ReactantHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Ethene-10.511.1811.69
Imine Precursor-9.85-0.529.33
2,3-Dichlorophenoxy Alkenyl Ether-10.230.8911.12

Note: These values are illustrative and would be calculated using quantum chemical methods for a specific reaction.

Transition State Analysis for Reaction Pathway Elucidation

Transition state analysis is a computational technique used to map out the energy profile of a reaction, identifying the transition states and intermediates along the reaction coordinate. This allows for the elucidation of reaction mechanisms and the determination of reaction kinetics.

For the synthesis of azetidines, computational studies can be used to compare different possible reaction pathways. For example, in the rearrangement of an aziridine to an azetidine, DFT calculations can determine the Gibbs free energy profiles for different proposed mechanisms, identifying the most plausible pathway by comparing the energy barriers of the transition states. researchgate.net Similarly, in the ring-opening of azetidinium ions, DFT calculations help in understanding the regioselectivity of nucleophilic attack. nih.gov

In a potential synthesis of this compound, transition state analysis could be employed to optimize reaction conditions by identifying the lowest energy pathway. For instance, in a photo-induced copper-catalyzed radical annulation to form the azetidine ring, DFT calculations can elucidate the free energy surfaces of the cyclization and bond cleavage pathways. nih.gov

Molecular Dynamics Simulations for Conformational Analysis (e.g., Ring Puckering)

The four-membered ring of azetidine is not planar and undergoes a dynamic process known as ring puckering. The conformation of the azetidine ring can significantly influence its biological activity and reactivity. Molecular dynamics (MD) simulations are a powerful computational tool to study these conformational dynamics. researchgate.net

Substituents on the azetidine ring can have a profound effect on the preferred ring pucker. For example, computational studies on fluorinated azetidine derivatives have shown that the presence of a fluorine atom can invert the ring pucker in a charged derivative due to favorable interactions between the C-F dipole and the charged nitrogen atom. researchgate.net In the case of this compound, the bulky and electronegative dichlorophenoxy group at the C3 position would be expected to have a significant influence on the ring's conformational preference.

MD simulations can provide a detailed picture of the conformational landscape of this compound, predicting the most stable puckered conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target.

Table 2: Illustrative Conformational Data for a Substituted Azetidine

ConformationDihedral Angle (N-C2-C3-C4)Relative Energy (kcal/mol)Population (%)
Puckered (Axial Substituent)25°0.075
Puckered (Equatorial Substituent)-25°1.225
Planar (Transition State)5.5<0.1

Note: This data is hypothetical and would be derived from molecular dynamics simulations.

Computational Design and Prediction of Novel Synthetic Pathways

Computational chemistry is increasingly being used not only to analyze existing reactions but also to design and predict novel synthetic pathways. mit.edu By combining quantum chemical calculations with algorithmic approaches, it is possible to explore a vast chemical space and identify promising routes to target molecules like this compound.

One approach involves using computational models to predict the outcome of reactions. For example, researchers have used computational modeling to guide the synthesis of azetidines via photocatalysis. mit.edu By calculating the frontier orbital energies of a range of alkenes and oximes, they were able to predict which pairs would successfully react to form azetidines. mit.edu This predictive power can save significant time and resources in the laboratory.

Another strategy is the in silico retrosynthetic analysis, where computational tools are used to identify potential disconnections in the target molecule and suggest suitable starting materials and reaction conditions. For a molecule like this compound, computational methods could explore various synthetic strategies, such as cycloadditions, ring contractions, or ring expansions, and rank them based on predicted feasibility and yield. magtech.com.cn

In Silico Ligand-Target Interaction Studies (Excluding Clinical Human Trial Data)

Once a molecule like this compound is synthesized, computational methods can be used to predict its potential biological activity through in silico ligand-target interaction studies. Molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule to a protein target. rjptonline.orgvistas.ac.in

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The small molecule, in this case, this compound, is then computationally "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity, and the predicted binding poses can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. rjptonline.org

For example, in silico molecular docking has been used to study azetidin-2-one (B1220530) derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR). researchgate.net These studies can guide the design of more potent and selective inhibitors by identifying which structural modifications are likely to improve binding.

Table 3: Hypothetical Docking Results for this compound with a Kinase Target

ParameterValue
Docking Score (kcal/mol)-8.5
Predicted Inhibition Constant (Ki)250 nM
Key Interacting ResiduesLys745, Met793, Asp855
Types of InteractionsHydrogen bond with Lys745, Pi-alkyl interaction with Met793

Note: These results are illustrative and would be generated from a specific molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Studies for Azetidine Derivatives (Excluding Clinical Human Trial Data)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of azetidine derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the experimentally determined biological activity.

For instance, 3D-QSAR studies on benzoxazole-bearing azetidinone derivatives have revealed that the addition of bulky groups at certain positions can increase their anti-inflammatory and anticancer activity. ijrar.org Such insights are invaluable for the rational design of new, more potent azetidine-based therapeutic agents.

Table 4: Example of Descriptors Used in a QSAR Model for Azetidine Derivatives

DescriptorDescriptionCorrelation with Activity
LogPOctanol-water partition coefficient (hydrophobicity)Positive
Molecular WeightMass of the moleculeNegative
Dipole MomentMeasure of molecular polarityPositive
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalNegative

Note: The correlations presented are hypothetical and would be determined from the statistical analysis of a specific dataset.

Application of Artificial Intelligence (AI) in the Discovery and Optimization of Azetidine-Based Compounds (Excluding Clinical Human Trial Data)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to azetidine-based compounds is a burgeoning area of research. nih.govmdpi.com AI can significantly accelerate the process of identifying and optimizing novel drug candidates by analyzing vast datasets and recognizing complex patterns that may not be apparent to human researchers. mdpi.com

One of the key applications of AI in this context is de novo drug design, which involves the generation of novel molecular structures with desired properties. frontiersin.orgresearchgate.net Generative AI models can be trained on large databases of known molecules to "learn" the rules of chemical structure and bonding. cmu.edu These models can then be used to design new azetidine-containing molecules that are predicted to have high activity against a specific biological target, good pharmacokinetic properties, and low toxicity. nih.govyoutube.com The AI tool REINVENT, for example, has been developed for de novo design and can be applied to generate novel azetidine-based compounds. nih.gov

Furthermore, AI can enhance the predictive power of traditional computational methods like QSAR and molecular docking. For instance, machine learning models can be trained on large datasets of compound structures and their corresponding biological activities to create more accurate and robust QSAR models. researchgate.net Similarly, AI can be used to refine the scoring functions used in molecular docking to better predict the binding affinity of azetidine-based ligands to their targets.

The table below provides examples of how AI can be applied in the discovery and optimization of azetidine-based compounds.

AI Application AreaDescriptionPotential Impact on Azetidine-Based Drug Discovery
De Novo Drug Design Utilizes generative models to create novel molecular structures with desired properties from scratch. frontiersin.orgcmu.eduRapid generation of diverse and novel azetidine-containing scaffolds with predicted high potency and favorable drug-like properties. nih.govyoutube.com
Predictive Modeling (QSAR/ADMET) Employs machine learning algorithms to build models that predict the biological activity (QSAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of compounds. researchgate.netbrieflands.comMore accurate prediction of the efficacy and safety profiles of new azetidine derivatives, reducing the number of compounds that need to be synthesized and tested. researchgate.net
Synthesis Prediction Leverages AI to predict the outcome of chemical reactions and suggest optimal synthetic pathways. digitellinc.comPrioritization of the synthesis of novel azetidine compounds that are more likely to be successfully produced in the lab, saving time and resources. digitellinc.com
Virtual Screening Uses AI-powered tools to rapidly screen large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. mdpi.comEfficient identification of promising azetidine-based "hits" from vast chemical spaces for further investigation. mdpi.com

Based on a comprehensive review of available scientific literature, there is no specific information regarding the pharmacological and biological activities of the chemical compound This compound .

The search results identify the compound and provide its chemical identifiers, such as its CAS Number (1219948-72-7). bldpharm.comuni.lu However, no preclinical or research data was found that corresponds to the specific biological activities outlined in the requested article structure, including its potential antimicrobial, anticancer, antimalarial, anti-inflammatory, or neurotransmitter receptor modulating effects.

The existing research focuses on the broader class of azetidine derivatives . This body of work indicates that the azetidine scaffold is a versatile structure that has been incorporated into various compounds to explore a range of biological activities:

Antimicrobial and Antifungal Activity: Certain azetidine derivatives have been investigated for their potential to combat microbial and fungal infections. For instance, a series of azetidine compounds demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains, by inhibiting the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell wall. nih.gov Other studies have synthesized and screened azetidin-2-one derivatives, revealing moderate to significant antibacterial and antifungal properties against various pathogens. nih.govresearchgate.net

Anticancer Potential: The azetidine ring is a feature in several compounds developed as potential anticancer agents. researchgate.net Pre-clinical studies have shown that some azetidine-based compounds can induce an antitumor response by irreversibly inhibiting the activation of Signal Transducer and Activator of Transcription 3 (Stat3), a protein linked to tumor growth. nih.govnih.gov Researchers have also synthesized 3-chloro-azetidin-2-one derivatives that exhibit antiproliferative effects on human breast cancer cell lines in model systems. nih.govmdpi.com

Antimalarial Efficacy: Azetidine-containing compounds have emerged as a promising new class of antimalarials. nih.govscilit.com Specific azetidine-2-carbonitriles have been optimized to create potent inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme for parasite survival. nih.govresearchgate.net These compounds have shown efficacy against multidrug-resistant parasites in vitro and have been curative in preclinical mouse models. nih.gov

Anti-inflammatory Properties: The potential anti-inflammatory properties of azetidine analogues have been noted in the literature, often in conjunction with other observed activities like antimicrobial effects. nih.gov Patents have been filed for azetidine derivatives intended for the treatment of metabolic and inflammatory diseases. google.com

Modulation of Neurotransmitter Receptors: Some molecules containing an azetidine ring have been shown to interact with neurotransmitter systems. For example, trans-azetidine-2,3-dicarboxylic acid has been used as an agonist for group I metabotropic glutamate (B1630785) receptors in studies investigating neurotoxicity, a process that also involves NMDA receptors. nih.gov

While these findings are significant for the class of azetidine derivatives, they are not specific to This compound . Therefore, an article detailing the pharmacological and biological activities solely for this compound as requested cannot be generated from the available data.

Pharmacological and Biological Activities of Azetidine Derivatives: Pre Clinical Investigations

Other Reported Biological Activities of Azetidine (B1206935) Derivatives (e.g., Antioxidant, Antiviral, Anticonvulsant, Anti-urease)

The strained four-membered ring of the azetidine nucleus is a key structural motif that has been exploited by medicinal chemists to develop novel therapeutic agents. The conformational rigidity and unique stereochemistry of the azetidine ring allow for precise orientation of substituents, leading to specific interactions with biological targets.

Antioxidant Activity

Azetidine derivatives, particularly those incorporating a 4-oxo-azetidine (azetidin-2-one) core, have demonstrated notable antioxidant properties. These compounds are capable of scavenging harmful free radicals, which are implicated in a variety of disease pathologies. The antioxidant potential is often evaluated using in vitro methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance, a study on a synthesized azetidin-2-one (B1220530) derivative showed a significant scavenging effect on DPPH free radicals, with a maximum percentage of scavenging activity reaching 85% at a concentration of 25 μg/mL jmchemsci.comjmchemsci.com. Another study highlighted that 4-oxo-azetidine derivatives with a chlorine substituent at the ortho or para position of a phenyl ring exhibited maximum antioxidant activity in both nitric oxide and superoxide (B77818) radical scavenging assays who.int.

Table 1: Antioxidant Activity of Selected Azetidine Derivatives
CompoundAssayActivityReference
Azetidin-2-one derivativeDPPH radical scavenging85% scavenging at 25 μg/mL jmchemsci.comjmchemsci.com
4-Oxo-azetidine with ortho-chloro phenyl substituentNitric oxide & Superoxide radical scavengingMaximum activity who.int
4-Oxo-azetidine with para-chloro phenyl substituentNitric oxide & Superoxide radical scavengingMaximum activity who.int

Antiviral Activity

The antiviral potential of azetidine derivatives has been explored against a range of viruses. For example, a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized and screened for their antiviral activities. One of the trans-isomeric derivatives with a 4-fluoro-3-methylphenyl group at the C3 position was found to be active against human coronavirus (HCoV-229E) with an EC50 value of 45 µM. Interestingly, the corresponding cis-isomer showed activity against the influenza A virus H1N1 subtype. Furthermore, certain azetidine-containing dipeptides have been identified as inhibitors of human cytomegalovirus (HCMV) nih.govnih.gov. These findings underscore the potential of the azetidine scaffold in the development of novel antiviral agents nih.gov.

Table 2: Antiviral Activity of Selected Azetidine Derivatives
CompoundVirusActivity (EC50)Reference
trans-3-(4-Fluoro-3-methylphenyl)-4-(diethoxyphosphoryl)azetidin-2-oneHuman Coronavirus (HCoV-229E)45 µM nih.gov
cis-3-(4-Fluoro-3-methylphenyl)-4-(diethoxyphosphoryl)azetidin-2-oneInfluenza A (H1N1)Active nih.gov
Azetidine-containing dipeptidesHuman Cytomegalovirus (HCMV)Inhibitory activity nih.govnih.gov

Anticonvulsant Activity

Azetidinone derivatives have been a focus of research for their potential as anticonvulsant agents. A study involving the synthesis of azetidinone derivatives from an indole (B1671886) moiety revealed significant anticonvulsant activity in animal models. Specifically, 1-[5'-(3"-indolomethylene)-1',3',4'-oxadiazol-2'-yl]-4-(substituted aryl)-2-azetidinones were evaluated for their ability to protect against seizures induced by maximal electroshock (MES) jmchemsci.com. Another study on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which contain a related four-membered ring system, identified a compound with potent activity against both MES and subcutaneous pentylenetetrazole (scPTZ)-induced seizures, with ED50 values of 23.7 and 18.9 mg/kg, respectively nih.gov.

Table 3: Anticonvulsant Activity of Selected Azetidinone Derivatives
Compound ClassTest ModelActivityReference
1-[5'-(3"-indolomethylene)-1',3',4'-oxadiazol-2'-yl]-4-(substituted aryl)-2-azetidinonesMaximal Electroshock (MES)Anticonvulsant activity jmchemsci.com
4-(2-(Propylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-oneMESED50 = 23.7 mg/kg nih.gov
4-(2-(Propylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-onescPTZED50 = 18.9 mg/kg nih.gov

Anti-urease Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a known virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. While research into the anti-urease activity of azetidine derivatives is less extensive compared to other biological activities, some studies on related heterocyclic compounds suggest potential. For instance, a study on benzofuran-based-thiazolidinone analogues, which also contain a four-membered ring, demonstrated significant urease inhibitory activity with IC50 values ranging from 1.2 to 23.50 µM nih.gov. Another study on thioxothiazolidinyl-acetamide derivatives reported potent urease inhibition with IC50 values as low as 1.473 µM nih.gov. These findings suggest that the azetidine scaffold could be a valuable starting point for the design of novel urease inhibitors.

Table 4: Anti-urease Activity of Thiazolidinone Derivatives (Related to Azetidines)
Compound ClassActivity (IC50)Reference
Benzofuran-based-thiazoldinone analogues1.2 - 23.50 µM nih.gov
Thioxothiazolidinyl-acetamide derivatives1.473 - 9.274 µM nih.gov

Structure-Activity Relationship (SAR) Analysis of Functionalized Azetidines

The biological activity of azetidine derivatives is highly dependent on the nature and position of the substituents on the azetidine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For Antioxidant Activity: SAR studies on 4-oxo-azetidine derivatives have indicated that the presence of a chlorine atom on the phenyl ring attached to the azetidine core is beneficial for antioxidant activity. Specifically, ortho and para substitutions of chlorine on the phenyl ring resulted in the highest activity in radical scavenging assays who.int. This suggests that the electronic properties and the position of the substituent on the aromatic ring play a significant role in modulating the antioxidant potential.

For Antiviral Activity: In the case of antiviral azetidin-2-one derivatives, SAR analysis revealed that both the stereochemistry and the nature of the substituents are critical. For activity against human coronavirus, a trans-configuration of the 3-aryl and 4-phosphoryl groups was preferred. The presence of a 3-methyl-4-fluorophenyl group at the C3 position was found to be important for this activity nih.gov. For azetidine-containing dipeptides with anti-HCMV activity, SAR studies showed that a benzyloxycarbonyl moiety at the N-terminus and an aliphatic C-terminal side-chain were essential for activity. The conformationally restricted γ-turn induced by the azetidine ring appears to be a key factor for their antiviral effect nih.govnih.gov.

For Anticonvulsant Activity: SAR studies of azetidinone derivatives as anticonvulsants have shown that the nature of the substituent at the 4-position of the azetidinone ring significantly influences the activity. The presence of an aryl group at this position is a common feature in many active compounds. For a series of 1-[5'-(3"-indolomethylene)-1',3',4'-oxadiazol-2'-yl]-4-(substituted aryl)-2-azetidinones, the type of substitution on the aryl ring at the 4-position was found to modulate the anticonvulsant potency jmchemsci.com.

For Anti-urease Activity: Although direct SAR studies on anti-urease azetidine derivatives are limited, studies on related thiazolidinone inhibitors provide valuable insights. For benzofuran-based-thiazolidinone analogues, the electronic nature and position of substituents on the phenyl ring were found to be crucial. Electron-withdrawing groups, such as a 4-chloro substituent on the phenyl ring, led to the most potent urease inhibition (IC50 = 1.2 µM) nih.gov. For thioxothiazolidinyl-acetamide derivatives, the nature of the substituents at both the R1 and R2 positions played a critical role in defining the urease inhibitory activity, with N-benzyl-3-butyl-4-oxo-2-thioxothiazolidine-5-carboxamide being the most active compound nih.gov. These findings suggest that for azetidine-based urease inhibitors, both steric and electronic factors of the substituents would be important for potent inhibition.

Advanced Applications and Potential in Chemical Science and Technology

Azetidines as Versatile Building Blocks in Complex Molecule Synthesis

Azetidines serve as valuable building blocks in organic synthesis, providing access to a wide array of more complex molecules. nih.govresearchgate.net Their utility stems from their strained four-membered ring, which can undergo selective ring-opening reactions to yield functionalized acyclic amines or be used in ring-expansion reactions to form larger heterocycles like pyrrolidines and piperidines. clockss.org The reactivity of the azetidine (B1206935) ring is influenced by the substituents on both the nitrogen and carbon atoms, allowing for controlled and predictable transformations. rsc.org

Recent synthetic advancements have made functionalized azetidines more accessible. nih.gov For instance, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition, is a powerful method for constructing the azetidine core. rsc.orgresearchgate.netsciencedaily.com Additionally, intramolecular cyclization of γ-amino alcohols or their derivatives is a common and effective strategy for forming the azetidine ring. acs.orgorganic-chemistry.org The development of stereoselective methods has further expanded the utility of azetidines, enabling the synthesis of enantiomerically pure compounds that are crucial for various applications, particularly in medicinal chemistry. nih.govnih.gov

The synthesis of derivatives such as 3-aryl-3-arylmethoxyazetidines has been achieved through the addition of aryl lithium reagents to N-Boc-3-azetidinone, followed by alkylation. nih.gov This highlights the potential to introduce diverse functionalities at the 3-position of the azetidine ring, including the 2,3-dichlorophenoxy group of the title compound.

Role in Medicinal Chemistry Beyond Direct Pharmacological Action (e.g., as Scaffolds, Bioisosteres)

Beyond their direct use as pharmacologically active agents, azetidines play a crucial role in medicinal chemistry as scaffolds and bioisosteres. nih.govenamine.net The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for orienting pharmacophoric groups in a defined spatial arrangement, which can lead to enhanced binding affinity and selectivity for biological targets. enamine.net This conformational restriction can reduce the entropic penalty upon binding, contributing to improved potency. enamine.net

Azetidines are also recognized as valuable bioisosteres for other cyclic and acyclic moieties in drug molecules. nih.govtcichemicals.com For example, they can serve as bioisosteric replacements for piperidines and morpholines, offering a way to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. tcichemicals.com The replacement of a less rigid fragment with an azetidine ring can lead to improved pharmacokinetic profiles. The introduction of an azetidine moiety into a drug candidate can increase its three-dimensionality, a feature often associated with higher clinical success rates. tcichemicals.com

The specific compound, 3-(2,3-Dichlorophenoxy)azetidine, incorporates a dichlorinated phenyl ring, a common feature in many bioactive molecules that can influence binding interactions and metabolic stability. The synthesis of related 3-aryloxy-3-aryl-1-propanamines has been explored, suggesting the accessibility of such structures. capes.gov.br

Applications in Materials Science and Polymer Chemistry

The strained nature of the azetidine ring also makes it a suitable monomer for ring-opening polymerization, leading to the formation of polyamines. rsc.orgutwente.nl The cationic ring-opening polymerization (CROP) of azetidine and its derivatives yields branched poly(propylenimine) (PPI). acs.orgacs.orgresearchgate.net These polymers have shown potential in various applications, including as coatings, for CO2 capture, and in materials templating. rsc.orgutwente.nlacs.org

The polymerization of azetidine is typically initiated by strong acids and proceeds through a cationic mechanism. utwente.nlacs.org The structure and properties of the resulting polymers can be influenced by the reaction conditions and the substituents on the azetidine monomer. acs.org While the polymerization of aziridines has been more extensively studied, the investigation into azetidine-based polymers is an active area of research with the potential for creating novel materials with unique properties. rsc.orgutwente.nl For instance, polymers derived from azetidines can be used in the development of adsorbents for CO2 capture when impregnated into mesoporous silica. acs.org

Development of Novel Catalytic Systems and Chiral Auxiliaries Utilizing Azetidine Moieties

Chiral, enantiomerically pure azetidines have emerged as valuable tools in asymmetric synthesis, serving as both chiral auxiliaries and ligands for catalytic systems. clockss.orgrsc.orgrsc.org The rigid conformation of the azetidine ring can effectively transfer stereochemical information during a chemical reaction, leading to high levels of enantioselectivity.

For example, C2-symmetric azetidines have been prepared and used as chiral auxiliaries in asymmetric alkylation reactions. rsc.orgrsc.org The synthesis of optically active azetidine-2-carboxylic acid and its derivatives has been a significant focus, as these compounds can be used to create chiral ligands for metal-catalyzed reactions. nih.govnih.gov The development of practical and scalable methods to produce enantioenriched C2-substituted azetidines using chiral tert-butanesulfinamides further enhances their accessibility for these applications. acs.org The predictable stereochemical outcomes and the ability to tune the steric and electronic properties of the azetidine ligand make them promising candidates for the development of new and efficient catalytic systems. rsc.orgrsc.org

Exploration in Agrochemistry and Industrial Processes

Azetidine derivatives have also found applications in the field of agrochemistry as plant growth regulators. google.com Certain N-substituted azetidine derivatives have been shown to possess high bioregulatory activity and are well-tolerated by plants. google.com These compounds can influence the growth of various crops. The synthesis and application of these derivatives are protected by patents, indicating their commercial potential in agriculture. google.com

In industrial processes, azetidines can be used as monomers and crosslinkers in the polymer industry. researchgate.net Their ability to undergo ring-opening polymerization allows for their incorporation into various polymer backbones, modifying the properties of the resulting materials. rsc.orgresearchgate.net The use of azetidines in industrial settings is also driven by their role as intermediates in the synthesis of more complex chemical products. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 3-(2,3-Dichlorophenoxy)azetidine?

  • Answer : The synthesis typically involves nucleophilic substitution between azetidine derivatives and 2,3-dichlorophenol precursors. For example, activation of the phenolic hydroxyl group via deprotonation (using bases like NaH or K₂CO₃) facilitates coupling with azetidine-containing electrophiles. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., CuI for Ullmann-type couplings). Purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for dichlorophenyl groups and azetidine ring protons at δ 3.5–4.2 ppm) .
  • HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm); retention times can be compared against authenticated standards .
  • GC/MS : For volatile impurities or degradation products, employ electron ionization (EI) modes with mass fragmentation matching reference libraries .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Waste Disposal : Segregate waste into halogenated organic containers and coordinate with certified waste management services for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

  • Answer : Discrepancies often arise from solvent effects or competing side reactions. Systematic screening via Design of Experiments (DoE) can identify optimal conditions:

  • Variables : Solvent polarity, base strength, and reaction time.
  • Response Metrics : Yield, purity, and byproduct formation.
  • Validation : Reproduce results using high-purity reagents and inert atmospheres (e.g., N₂ or Ar) to minimize oxidation .

Q. What strategies are effective for studying the hydrolytic stability of this compound under physiological conditions?

  • Answer :

  • Experimental Design : Incubate the compound in buffered solutions (pH 2.0, 7.4, 9.0) at 37°C. Monitor degradation via LC-MS at intervals (0, 24, 48 hrs).
  • Key Parameters : Identify hydrolysis products (e.g., dichlorophenol or azetidine fragments) and calculate half-life (t₁/₂) using first-order kinetics.
  • Controls : Include antioxidants (e.g., BHT) to assess oxidative pathways .

Q. How can computational modeling predict the reactivity of this compound in biological systems?

  • Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 isoforms).
  • QM/MM Simulations : Evaluate electron density shifts at the dichlorophenyl moiety to predict metabolic sites (e.g., para-hydroxylation).
  • Data Validation : Cross-reference with experimental CYP inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.